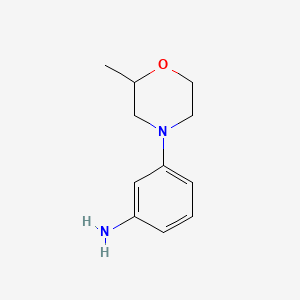

3-(2-Methylmorpholino)aniline

CAS No.:

Cat. No.: VC18025794

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 3-(2-methylmorpholin-4-yl)aniline |

| Standard InChI | InChI=1S/C11H16N2O/c1-9-8-13(5-6-14-9)11-4-2-3-10(12)7-11/h2-4,7,9H,5-6,8,12H2,1H3 |

| Standard InChI Key | JPNMHWRXMBSIOS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCO1)C2=CC=CC(=C2)N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

3-(2-Methylmorpholino)aniline features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a methyl group at the 2-position. This moiety is directly attached to the benzene ring of aniline at the meta (3-) position (Figure 1). The molecular formula is C₁₁H₁₆N₂O, corresponding to a molecular weight of 192.26 g/mol .

Key structural attributes:

-

Morpholine ring: Confers polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

-

Methyl substitution: Introduces steric hindrance, potentially influencing reactivity and conformational flexibility.

-

Aniline group: Provides a primary amine (-NH₂) for further functionalization via electrophilic substitution or condensation reactions.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 3-(2-Methylmorpholino)aniline are disclosed in public patents, analogous methods for morpholine-containing anilines suggest plausible pathways:

Nucleophilic Aromatic Substitution

A two-step approach involving:

-

Nitration: Introduction of a nitro group at the 3-position of aniline.

-

Morpholine coupling: Displacement of the nitro group with 2-methylmorpholine under basic conditions, followed by reduction to restore the amine .

Reductive Amination

Condensation of 3-nitrobenzaldehyde with 2-methylmorpholine followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to -NH₂ :

Challenges in Industrial Production

-

Regioselectivity: Ensuring exclusive substitution at the 3-position requires precise temperature and catalyst control .

-

Purification: Separation from positional isomers (e.g., 2- or 4-substituted byproducts) demands advanced chromatographic techniques .

Physicochemical Properties

Limited experimental data exist for 3-(2-Methylmorpholino)aniline, but inferences can be drawn from structurally related compounds (Table 1) :

Table 1: Estimated physicochemical properties of 3-(2-Methylmorpholino)aniline.

Applications in Medicinal Chemistry

Role in Drug Design

Morpholine derivatives are prized in pharmaceutical development for their ability to:

-

Enhance bioavailability: The morpholine ring improves water solubility while maintaining lipophilicity for membrane permeability .

-

Modulate target binding: Nitrogen and oxygen atoms participate in hydrogen bonding with biological targets (e.g., kinases, GPCRs) .

Case Studies

Though specific applications of 3-(2-Methylmorpholino)aniline remain undocumented, structurally related compounds demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume